![molecular formula C12H24N2O2 B14229016 N~1~-[(1,4-Dioxaspiro[4.4]nonan-2-yl)methyl]butane-1,4-diamine CAS No. 817162-53-1](/img/structure/B14229016.png)
N~1~-[(1,4-Dioxaspiro[4.4]nonan-2-yl)methyl]butane-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-[(1,4-Dioxaspiro[4.4]nonan-2-yl)methyl]butane-1,4-diamine is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro[4.4]nonane core, which is a bicyclic system where two rings share a single atom. The presence of the 1,4-dioxane ring adds to its chemical diversity, making it an interesting subject for various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(1,4-Dioxaspiro[4.4]nonan-2-yl)methyl]butane-1,4-diamine typically involves multiple steps, starting from simpler precursors. One common method involves the formation of the spirocyclic core through a furan oxidative spirocyclization reaction . This step is crucial for constructing the spiro center. Other important reactions include Sharpless asymmetric dihydroxylation, Weinreb ketone synthesis, and Yamaguchi esterification . The overall synthesis can be completed in several linear steps with varying yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-[(1,4-Dioxaspiro[4.4]nonan-2-yl)methyl]butane-1,4-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
N~1~-[(1,4-Dioxaspiro[4.4]nonan-2-yl)methyl]butane-1,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N1-[(1,4-Dioxaspiro[4.4]nonan-2-yl)methyl]butane-1,4-diamine involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can affect various biological pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
N~1~-[(1,4-Dioxaspiro[4.4]nonan-2-yl)methyl]butane-1,4-diamine is unique due to its specific spirocyclic structure combined with the presence of a diamine group. This combination provides distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
817162-53-1 |
|---|---|
Formule moléculaire |
C12H24N2O2 |
Poids moléculaire |
228.33 g/mol |
Nom IUPAC |
N'-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)butane-1,4-diamine |
InChI |
InChI=1S/C12H24N2O2/c13-7-3-4-8-14-9-11-10-15-12(16-11)5-1-2-6-12/h11,14H,1-10,13H2 |
Clé InChI |
BSVDKIROWZXIFH-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(C1)OCC(O2)CNCCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-({11-[(Oxan-2-yl)oxy]undecyl}oxy)benzoic acid](/img/structure/B14228939.png)

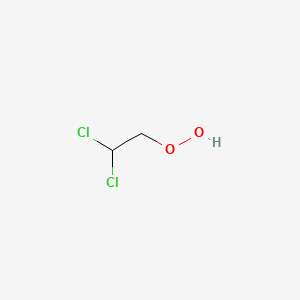
![[3,5-Dibromo-4-(4-hydroxy-3,5-dimethylphenoxy)phenyl]acetic acid](/img/structure/B14228966.png)
methanone](/img/structure/B14228968.png)

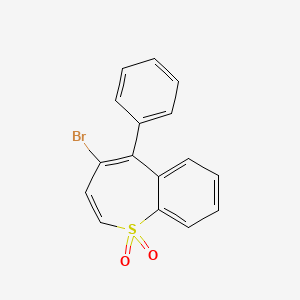
![4-Hydroxy-5-methoxy-4'-methyl[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B14228985.png)
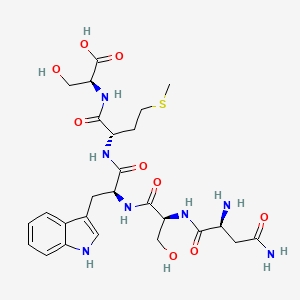
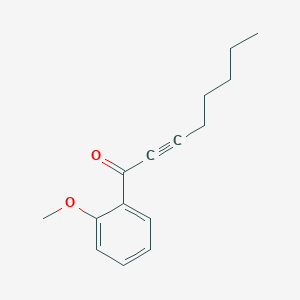
![4-[(4-Methylacridin-9-YL)amino]-N-(1,3-thiazol-2-YL)benzene-1-sulfonamide](/img/structure/B14229008.png)
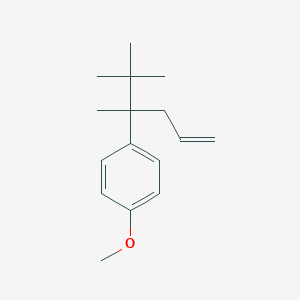
![3-(3-{[tert-Butyl(dimethyl)silyl]oxy}prop-1-en-1-ylidene)heptan-1-ol](/img/structure/B14229032.png)
![5-({[5-(4-Hydroxyphenyl)pyridin-3-yl]amino}methyl)-2-methoxyphenol](/img/structure/B14229033.png)
